5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Overview
Description
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolone ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are widely used in pharmaceutical and agrochemical compounds .
Mode of Action
The trifluoromethyl group is known to undergo radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical, which can interact with other molecules in the system.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
It is known that some trifluoromethyl-containing compounds exhibit excellent and broad-spectrum in vitro and certain in vivo antifungal activities .
Action Environment
It is known that environmental factors such as moisture can have a significant impact on the growth and activity of microorganisms .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic and steric properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl radical .
Industrial Production Methods: . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethylated aromatics: These compounds have the trifluoromethyl group attached to aromatic rings and are used in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the pyrazolone ring. This combination results in a compound with enhanced stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDXLOEZWUVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428122 | |
Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76480-99-4 | |
Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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